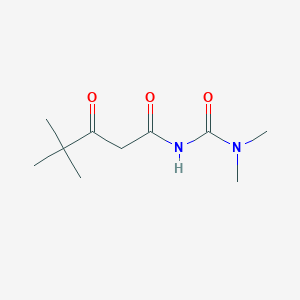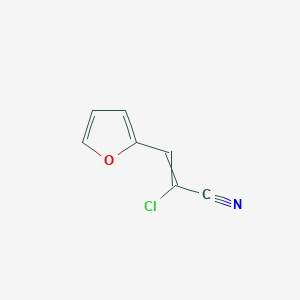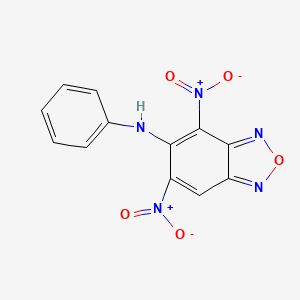
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a benzoxadiazole ring, and an amine group, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of N-phenyl-2,1,3-benzoxadiazol-5-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4,6-diamino-N-phenyl-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized nitrogen species or ring-opened products.
Aplicaciones Científicas De Investigación
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophilic sites in biological molecules. The benzoxadiazole ring contributes to its stability and electronic properties, making it an effective probe or reagent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitrodiphenylamine
- 2,1,3-Benzothiadiazole
- 2,4-Dinitrophenylhydrazine
Comparison
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro groups and a benzoxadiazole ring, which imparts distinct chemical and physical properties. Compared to 2,4-Dinitrodiphenylamine, it has a more complex ring structure, leading to different reactivity and applications. 2,1,3-Benzothiadiazole, while similar in having a heterocyclic ring, lacks the nitro groups, resulting in different electronic properties and uses. 2,4-Dinitrophenylhydrazine is primarily used as a reagent for detecting carbonyl compounds, whereas this compound has broader applications in various fields.
Propiedades
Número CAS |
95928-30-6 |
|---|---|
Fórmula molecular |
C12H7N5O5 |
Peso molecular |
301.21 g/mol |
Nombre IUPAC |
4,6-dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H7N5O5/c18-16(19)9-6-8-10(15-22-14-8)12(17(20)21)11(9)13-7-4-2-1-3-5-7/h1-6,13H |
Clave InChI |
KFWODRRBSNSPMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


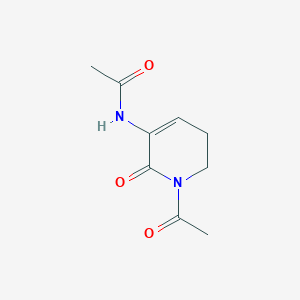

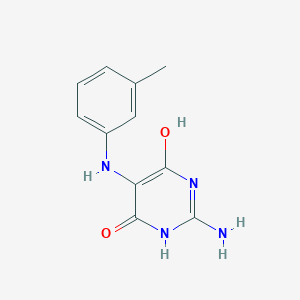
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)

![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
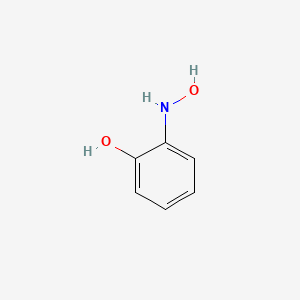
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
